(Pt(DACH)(MePhSO)Cl)
Description
Properties
IUPAC Name |
cyclohexane-1,2-diamine;methylsulfinylbenzene;platinum(2+);chloride;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS.C6H14N2.ClH.NO3.Pt/c1-9(8)7-5-3-2-4-6-7;7-5-3-1-2-4-6(5)8;;2-1(3)4;/h2-6H,1H3;5-6H,1-4,7-8H2;1H;;/q;;;-1;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCNSEPDKABHNP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O4PtS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124578-26-3 | |
| Record name | Chloro(1,2-cyclohexanediamine-N,N')((methylsulfinyl)benzene-S)platinum(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124578263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Stereochemical Investigations of Pt Dach Mephso Cl and Its Diastereomers
Chirality of the 1,2-Diaminocyclohexane (DACH) Ligand: R,R, S,S, and R,S Isomers
The 1,2-diaminocyclohexane (DACH) ligand is a cornerstone of many platinum-based compounds, largely because its stereochemistry significantly influences the biological activity of the resulting complexes. iiarjournals.org The DACH ligand possesses two chiral carbon atoms, leading to three possible stereoisomers: the enantiomeric pair (1R,2R)-DACH and (1S,2S)-DACH, and the achiral meso-isomer, (1R,2S)-DACH.
The trans-isomers, (1R,2R)-DACH and (1S,2S)-DACH, are C₂-symmetric and enantiomers of each other. iiarjournals.org In the context of platinum-based anticancer agents like Oxaliplatin (B1677828), the (1R,2R)-DACH isomer is generally considered the more active enantiomer. iiarjournals.orgrsc.org This stereochemical preference is often attributed to the specific way the resulting platinum-DNA adducts are formed and recognized by cellular repair mechanisms. rsc.orgnih.gov Theoretical calculations have suggested that the (R,R)- and (S,S)-isomers bind more favorably to DNA by approximately 1.7 kcal/mol compared to the meso-isomers. acs.org
The cis-isomer, (1R,2S)-DACH, is a meso compound, meaning it is achiral due to an internal plane of symmetry. Platinum complexes incorporating the meso-DACH ligand, such as Kiteplatin ([PtCl₂(cis-1,4-DACH)]), have also been investigated and show a different spectrum of activity compared to complexes with trans-DACH isomers. nih.gov The choice of the DACH isomer is a critical design element, as it profoundly affects the geometry and steric profile of the platinum complex, which in turn dictates its interactions with biological macromolecules. iiarjournals.orgresearchgate.netrsc.org
Table 1: Stereoisomers of 1,2-Diaminocyclohexane (DACH)
| Isomer | Configuration | Chirality | Symmetry |
|---|---|---|---|
| (trans)-1,2-DACH | (1R,2R) | Chiral | C₂ |
| (trans)-1,2-DACH | (1S,2S) | Chiral | C₂ |
Influence of Sulfoxide (B87167) Stereochemistry within the Coordination Sphere
The methyl phenyl sulfoxide (MePhSO) ligand introduces another layer of stereoisomerism. The sulfur atom in MePhSO is a stereocenter, capable of existing in either an (R) or (S) configuration. Furthermore, sulfoxide ligands can coordinate to a metal center through either the sulfur or the oxygen atom. srce.hr In platinum(II) complexes, coordination is generally through the sulfur atom, a preference dictated by the principles of Hard and Soft Acid and Base (HSAB) theory, where the soft Pt(II) ion favors bonding with the soft sulfur donor. srce.hrresearchgate.net
The coordination of the chiral sulfoxide to the platinum center results in two potential diastereomers if the other ligands in the coordination sphere, such as DACH, are also chiral. For instance, using (1R,2R)-DACH, the resulting complexes can be either Pt((1R,2R)-DACH)((R)-MePhSO)Cl or Pt((1R,2R)-DACH)((S)-MePhSO)Cl. The stereochemistry at the sulfur center influences the disposition of the methyl and phenyl groups, which can have significant steric implications within the complex and affect its reactivity. researchgate.netnih.gov The lability of the sulfoxide ligand, a key factor in the mechanism of action for some platinum drugs, can be modulated by the steric bulk of its substituents. researchgate.netnih.gov
Diastereomeric Relationships and Separation Strategies
The combination of a chiral DACH ligand and a chiral sulfoxide ligand in the same molecule generates diastereomers. Diastereomers have different physical and chemical properties, which can be exploited for their separation.
For the complex (Pt(DACH)(MePhSO)Cl), when a single enantiomer of DACH (e.g., (1R,2R)-DACH) is used with a racemic mixture of MePhSO, two diastereomers are formed:
[Pt((1R,2R)-DACH)((R)-MePhSO)Cl]
[Pt((1R,2R)-DACH)((S)-MePhSO)Cl]
These diastereomers possess distinct spectroscopic signatures and can, in principle, be separated using techniques that are sensitive to their different shapes and polarities. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is a common and effective method for separating such diastereomeric platinum complexes. rsc.orgnih.gov Fractional crystallization can also be employed, leveraging the potential differences in solubility and crystal packing between the diastereomers. researchgate.net The cytotoxicities of such diastereomers can differ, underscoring the importance of their separation for detailed biological evaluation. researchgate.net
Conformational Analysis of the DACH and Sulfoxide Ligands within the Coordination Complex
The six-membered diaminocyclohexane ring is not planar and typically adopts a stable chair conformation when chelated to the platinum atom. researchgate.net In this conformation, the two amino groups that bind to the platinum are in equatorial positions to minimize steric strain, projecting the cyclohexane (B81311) ring away from the coordination plane. The orientation of the remaining C-H bonds as either axial or pseudo-axial and equatorial or pseudo-equatorial can influence how the complex fits into the active sites of enzymes or how it interacts with the grooves of DNA. acs.orgnih.gov
The conformational flexibility of the sulfoxide ligand also plays a role. Rotation around the Pt-S bond is possible, which alters the spatial orientation of the methyl and phenyl substituents relative to the rest of the complex. srce.hr The steric bulk of the phenyl group compared to the methyl group will likely lead to a preferred rotational conformer that minimizes steric clashes with the DACH ligand. Techniques such as 2D NMR spectroscopy (e.g., NOESY) and X-ray crystallography are invaluable for elucidating the precise conformational details and intramolecular interactions within these complex structures. nih.govresearchgate.net
Table 2: Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| (Pt(DACH)(MePhSO)Cl) | 139550742 |
| 1,2-Diaminocyclohexane | 79044 |
| (1R,2R)-1,2-Diaminocyclohexane | 6950245 |
| (1S,2S)-1,2-Diaminocyclohexane | 2724213 |
| (1R,2S)-1,2-Diaminocyclohexane | 637956 |
| Methyl phenyl sulfoxide | 67448 |
| Platinum | 23939 |
| Cisplatin (B142131) | 5702168 |
| Oxaliplatin | 6918293 |
| Carboplatin | 4518 |
Ligand Exchange Kinetics and Reactivity Profiles of Pt Dach Mephso Cl
Chloride Lability and Aquation Pathways
A critical step in the activation of many platinum(II) complexes is the dissociation of a leaving group, which is then replaced by a water molecule in a process known as aquation. In (Pt(DACH)(MePhSO)Cl), the chloride ion serves as a primary leaving group. The lability of this Pt-Cl bond is significant, allowing for substitution reactions to occur under appropriate conditions benchchem.com.
The aquation process transforms the neutral complex into a positively charged aqua species, [Pt(DACH)(MePhSO)(H₂O)]⁺. This reaction is often the rate-determining step for subsequent interactions. The general pathway can be represented as:
Pt(DACH)(MePhSO)Cl + H₂O ⇌ [Pt(DACH)(MePhSO)(H₂O)]⁺ + Cl⁻
This aquation is crucial, as the aqua ligand in the resulting cationic complex is more labile than the original chloride, facilitating reactions with biological nucleophiles. Studies on analogous DACH-platinum compounds, such as oxaliplatin (B1677828) and Pt(dach)Cl₂, demonstrate that aquation is essential for their reactivity. For instance, the diaqua species, [Pt(dach)(OH₂)₂]²⁺, is significantly more reactive with molecules like guanosine (B1672433) compared to its chloro- or oxalato-precursors nih.govresearchgate.net. While oxaliplatin is stable in pure water, its transformation in chloride-containing solutions to chloro-derivatives, which then undergo aquation, is a necessary step for its activity nih.govresearchgate.net. This highlights the dynamic equilibrium involving chloride and water coordination.
Role of the Methyl Phenyl Sulfoxide (B87167) Ligand in Complex Reactivity
The methyl phenyl sulfoxide (MePhSO) ligand is not merely a spectator; it actively modulates the reactivity of the complex. Sulfoxide ligands in platinum complexes are known to be displaceable, and their lability is influenced by the nature of their organic substituents and the other ligands present in the coordination sphere researchgate.netresearchgate.net.
Research on a series of platinum complexes with various sulfoxide ligands has established a general order of lability for the displacement of the sulfoxide by chloride and water. This provides insight into the relative stability of the Pt-S bond in these compounds researchgate.netresearchgate.netresearchgate.netresearchgate.net.
| Sulfoxide Ligand | Relative Lability |
|---|---|
| Diphenyl sulfoxide (Ph₂SO) | Most Labile |
| Methyl phenyl sulfoxide (MePhSO) | ↓ |
| Methyl p-tolyl sulfoxide (MeTolSO) | ↓ |
| Dibenzyl sulfoxide (Bz₂SO) | ↓ |
| Methyl benzyl (B1604629) sulfoxide (MeBzSO) | ↓ |
| Dimethyl sulfoxide (Me₂SO) | Least Labile |
This table illustrates the general trend in lability for different sulfoxide ligands in related platinum complexes, as reported in scientific literature. researchgate.netresearchgate.netresearchgate.netresearchgate.net
The reactivity is also dependent on the nature of the amine ligand. For example, complexes containing 1,1-bis(aminomethyl)cyclohexane (damch) are reported to be significantly more reactive than their analogous 1,2-diaminocyclohexane (dach) counterparts researchgate.netresearchgate.net. The steric bulk of the DACH ligand itself influences the geometry of the complex and its subsequent interactions benchchem.com.
Interconversion Between Cationic and Neutral Species in Solution
In an aqueous solution, (Pt(DACH)(MePhSO)Cl) exists in equilibrium with its aquated, cationic form, [Pt(DACH)(MePhSO)(H₂O)]⁺ benchchem.comnih.gov. The position of this equilibrium is highly dependent on the concentration of chloride ions in the medium.
In low chloride environments (e.g., inside a cell): The equilibrium shifts towards the formation of the cationic aqua species. This aquated complex is generally considered the more reactive form.
In high chloride environments (e.g., blood plasma): The high concentration of Cl⁻ suppresses the forward aquation reaction, favoring the existence of the neutral, less reactive chloro complex. This helps to prevent premature activation of the compound before it reaches its target.
This interconversion is a key aspect of the chemistry of platinum complexes, allowing them to remain relatively inert in transit through the bloodstream and become activated in the low-chloride intracellular environment nih.govnih.gov. The process is analogous to the activation mechanism of cisplatin (B142131), where hydrolysis is a prerequisite for its binding to DNA nih.gov.
Stability in Aqueous and Biologically Relevant Media
The stability of (Pt(DACH)(MePhSO)Cl) is a crucial factor for its potential utility. While the stability of this specific complex is noted as being less characterized than some of its famous relatives benchchem.com, valuable inferences can be drawn from related compounds and specific studies.
The stability of platinum drugs can be significantly affected by the components of the medium. For instance, the reactivity of cisplatin is known to be altered by solvents like DMSO and components of cell culture media researchgate.net. Similarly, DACH-platinum compounds can undergo biotransformations. Studies with Pt(dach)Cl₂ have shown that displacement of leaving ligands by bicarbonate (HCO₃⁻) and phosphate (B84403) (PO₄³⁻) ions can be important activation pathways in vivo nih.gov.
A study involving the synthesized complex [Pt(dach)(RR'SO)Cl]NO₃ (where RR'SO is methylphenylsulfoxide) investigated its interaction with the enzyme fumarase in different buffers nih.gov. The experiments were conducted in both phosphate buffer and a sodium chloride buffer, indicating that the complex possesses sufficient stability to be studied in these biologically relevant media nih.gov. However, the presence of these different ions can influence the speciation and reactivity of the complex in solution. For example, oxaliplatin, a DACH-containing analogue, is known to degrade in chloride-rich environments to form reactive species like [Pt(DACH)Cl₂] benchchem.com. The presence of sulfur-containing biomolecules, such as glutathione, can also lead to reactions with platinum complexes acs.org.
Molecular Interactions and Mechanistic Insights into Pt Dach Mephso Cl Bioactivity
DNA Adduct Formation and Conformational Perturbations
The biological activity of many platinum-based compounds is primarily attributed to their ability to form covalent adducts with DNA, leading to the inhibition of critical cellular processes like replication and transcription. benchchem.com For (Pt(DACH)(MePhSO)Cl), this process is initiated by the aquation of the complex, where the chloride ligand is displaced by a water molecule. This reaction creates a reactive aqua species that is primed to bind to nucleophilic sites on DNA. researchgate.netnih.gov
Specificity for Nucleobase Residues (e.g., Guanine (B1146940) N7)
While direct studies on (Pt(DACH)(MePhSO)Cl) are limited, extensive research on analogous platinum complexes, particularly those containing the 1,2-diaminocyclohexane (DACH) ligand, provides significant insight. The primary and most favored binding site for these platinum compounds on the DNA strand is the N7 position of guanine residues. mdpi.comwku.edulibretexts.org This preference is explained by the Hard and Soft Acids and Bases (HSAB) theory, which identifies the platinum(II) ion as a soft acid that preferentially binds to the soft base presented by the N7 atom of guanine. wku.edu
Following the initial monofunctional binding to a single guanine, the complex can undergo a second binding event to form a more stable, bifunctional adduct. The most common of these are 1,2-intrastrand cross-links, which connect two adjacent guanine bases (d(GpG) adducts). nih.gov Less frequently, adducts may form between an adjacent guanine and adenine (B156593) (d(ApG) adducts). nih.gov Studies on the closely related Pt(dach)Cl₂ show that the aquated form, [Pt(dach)(OH₂)₂]²⁺, has a high reactivity with guanosine (B1672433). nih.govresearchgate.net This body of evidence strongly suggests that (Pt(DACH)(MePhSO)Cl) primarily targets guanine N7 to form its DNA adducts.
Impact on DNA Bending and Unwinding
The formation of platinum-DNA adducts induces significant structural distortions in the DNA double helix, including bending and unwinding. These conformational changes are crucial as they are recognized by various cellular proteins that can trigger downstream signaling pathways. The presence of the bulky DACH ligand in (Pt(DACH)(MePhSO)Cl) is known to create more severe distortions compared to the smaller ammine ligands of cisplatin (B142131). benchchem.comresearchgate.net
Research on Pt-DACH complexes has demonstrated that the bifunctional binding to a d(GG) site induces a distinct bend in the DNA helix. nih.gov The magnitude of this bending and the associated unwinding of the helix can be influenced by the specific DNA sequence flanking the platination site. nih.gov For example, studies on different isomeric forms of Pt-DACH complexes revealed that they induce notable unwinding of the DNA helix, with calculated unwinding angles being larger than that of cisplatin. These structural perturbations are a key feature of the mechanism of action for DACH-containing platinum drugs.
| Compound | Reported DNA Unwinding Angle |
|---|---|
| Cisplatin | 13° |
| [Pt(RR-DACH)Cl₂] | 16.9° |
| [Pt(RR-DACP)Cl₂] | 15.5° |
| [Pt(SS-DACP)Cl₂] | 13.8° |
Table comparing the DNA unwinding angles of cisplatin with related DACH and DACP (diaminocyclopentane) complexes. The data highlights the greater structural distortion induced by complexes with bulkier diamine ligands.
Stereoselective DNA Binding and Adduct Structures
Stereochemistry plays a critical role in the bioactivity of (Pt(DACH)(MePhSO)Cl), which contains two chiral centers: the DACH ligand and the methyl phenyl sulfoxide (B87167) (MePhSO) ligand. The 1,2-diaminocyclohexane ligand exists as three distinct isomers: the enantiomeric pair (1R,2R)-DACH and (1S,2S)-DACH, and the meso form (1R,2S)-DACH. nih.govnih.gov
Studies have consistently shown that the therapeutic activity of DACH-platinum complexes is highly dependent on the isomer used, with the general order of activity being R,R > S,S > R,S. nih.gov This difference is attributed to the distinct three-dimensional structures of the resulting DNA adducts. nih.gov The chirality of the DACH ligand dictates the orientation of the cyclohexane (B81311) ring relative to the DNA helix, which in turn affects the hydrogen-bonding patterns between the amine groups of the DACH ligand and the O6 atoms of the cross-linked guanine bases. researchgate.net Furthermore, the chirality of the sulfoxide ligand itself can influence biological activity, as demonstrated in other platinum-sulfoxide complexes. researchgate.net This stereoselectivity results in different adduct conformations, which can be differentially recognized by cellular machinery, such as DNA repair proteins. researchgate.net
Interactions with Non-DNA Biomolecules
While DNA is a primary target, the bioactivity of (Pt(DACH)(MePhSO)Cl) is also modulated by its interactions with other cellular components, particularly proteins and sulfur-containing small molecules.
Glutathione and Other Thiol-Containing Biomolecule Interactions
A significant pathway for the deactivation of platinum-based drugs is their reaction with endogenous sulfur-containing molecules. Glutathione (GSH), a tripeptide that is the most abundant low-molecular-weight thiol in cells, is a primary reactant. benchchem.comrsc.org Platinum(II) complexes, being soft acids, have a high affinity for the soft sulfur donors in thiols like GSH and the amino acids cysteine and methionine. libretexts.org
Amino Acid and Peptide Coordination
The interaction of platinum complexes with amino acids and peptides is a critical aspect of their biological activity, influencing their transport, mechanism of action, and potential for deactivation. For the complex (Pt(DACH)(MePhSO)Cl), where DACH is 1,2-diaminocyclohexane and MePhSO is methyl phenyl sulfoxide, the coordination chemistry with biological nucleophiles like amino acids is of significant interest.
Platinum(II) complexes are known to react with various cellular components, including amino acids and peptides. muni.cz The lability of the ligands attached to the platinum center dictates the rate and nature of these interactions. In (Pt(DACH)(MePhSO)Cl), the chloride (Cl) and the sulfoxide (MePhSO) ligands are potential leaving groups. The sulfoxide ligand's lability is influenced by the nature of its substituents, with the order of lability generally being Ph₂SO > MePhSO > Me₂SO. researchgate.net
Studies on similar platinum-sulfoxide complexes have shown that they can react with sulfur-containing amino acids. For instance, the hydrophobicity of the DACH carrier ligand may enable the complex to interact with amino acid side chains located in hydrophobic pockets of proteins, a feature less accessible to less hydrophobic complexes like cisplatin. nih.gov This interaction can lead to the formation of platinum-amino acid adducts.
The coordination of platinum complexes to amino acids can also result in the formation of chelate structures. jfrm.ru Research on the reactions of aquated platinum(II) complexes with amino acids containing thiol groups, such as in glutathione, has been investigated using NMR spectroscopy, providing insights into the binding modes. acs.org While specific studies detailing the coordination of (Pt(DACH)(MePhSO)Cl) with a wide range of individual amino acids and peptides are not extensively available in the provided search results, the general reactivity patterns of platinum(II) complexes suggest that it would preferentially bind to soft donor atoms like sulfur in methionine and cysteine, and to a lesser extent, nitrogen in histidine and other amino acids.
The coordination of (Pt(DACH)(MePhSO)Cl) to amino acids can be represented in the following table, which summarizes potential interactions based on the known reactivity of similar platinum complexes.
| Amino Acid | Potential Coordination Site | Type of Interaction | Reference |
| Methionine | Thioether sulfur | Covalent bond formation | muni.cz |
| Cysteine | Thiol sulfur | Covalent bond formation | acs.org |
| Histidine | Imidazole nitrogen | Covalent bond formation | iupac.org |
Cellular Uptake and Intracellular Localization Mechanisms
The entry of platinum-based anticancer agents into cells and their subsequent localization are crucial determinants of their efficacy. For (Pt(DACH)(MePhSO)Cl), the cellular uptake mechanisms are likely multifaceted, involving both passive and active transport processes, a characteristic shared by many platinum complexes. mdpi.commdpi.com
The lipophilicity of a platinum complex can significantly influence its ability to cross the cell membrane via passive diffusion. mdpi.com The presence of the bulky and hydrophobic 1,2-diaminocyclohexane (DACH) ligand and the methyl phenyl sulfoxide (MePhSO) ligand in (Pt(DACH)(MePhSO)Cl) suggests a degree of lipophilicity that may facilitate its passage across the lipid bilayer. nih.gov
In addition to passive diffusion, active transport mechanisms are known to play a role in the uptake of platinum drugs. mdpi.com For instance, the copper transporter 1 (CTR1) is implicated in the cellular accumulation of cisplatin. muni.czthno.org While direct evidence for the involvement of CTR1 in the uptake of (Pt(DACH)(MePhSO)Cl) is not explicitly detailed in the provided search results, the structural similarities to other platinum drugs make it a plausible mechanism. Other transporters, such as organic cation transporters (OCTs), may also contribute to its cellular influx. mdpi.com
Once inside the cell, the intracellular localization of (Pt(DACH)(MePhSO)Cl) will dictate its molecular targets and ultimate biological effects. Platinum drugs are known to accumulate in various cellular compartments. A primary target for many platinum anticancer agents is the nucleus, where they can bind to DNA and induce damage. mdpi.com The journey to the nucleus involves traversing the cytoplasm, where the complex can interact with various biomolecules.
The intracellular fate of the complex is also influenced by efflux mechanisms. Proteins like ATP7A and ATP7B, which are involved in copper transport, can also mediate the efflux of platinum drugs, thereby contributing to drug resistance. muni.cz The interaction with intracellular thiols, such as glutathione, can lead to the formation of complexes that are more readily exported from the cell. muni.cz
The following table summarizes the potential mechanisms involved in the cellular uptake and localization of (Pt(DACH)(MePhSO)Cl):
| Process | Mechanism | Key Cellular Components | Reference |
| Cellular Uptake | Passive Diffusion | Cell membrane lipid bilayer | mdpi.com |
| Active Transport | Copper Transporter 1 (CTR1), Organic Cation Transporters (OCTs) | muni.czmdpi.com | |
| Intracellular Localization | Cytoplasm | Interaction with cytoplasmic proteins and thiols (e.g., glutathione) | muni.cz |
| Nucleus | Accumulation and binding to nuclear DNA | mdpi.com | |
| Efflux | Active Transport | ATP7A, ATP7B | muni.cz |
Modulation of Cellular Pathways Leading to Biological Outcome
Apoptotic Pathway Induction
A primary mechanism by which platinum-based anticancer drugs exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. ijbs.com This process is a highly regulated cellular program that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. aging-us.com Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program. ijbs.com
The formation of DNA adducts by platinum complexes is a key trigger for the intrinsic apoptotic pathway. thno.org When (Pt(DACH)(MePhSO)Cl) enters the cell and its chloride and/or sulfoxide ligands are displaced, the reactive platinum species can form covalent bonds with DNA. ontosight.ai These adducts distort the DNA structure, which can stall DNA replication and transcription, leading to the activation of DNA damage response pathways. muni.cz
The cell's recognition of this irreparable DNA damage often leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. aging-us.com These proteins promote the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. plos.org Cytochrome c then binds to apoptotic protease-activating factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. plos.org Activated caspase-9 then activates effector caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. ijbs.com
The p53 tumor suppressor protein plays a crucial role in mediating apoptosis in response to DNA damage. aging-us.com Upon sensing DNA damage, p53 can be activated and, in turn, upregulate the expression of pro-apoptotic Bcl-2 family members. aging-us.com
The following table outlines the key steps in the apoptotic pathway potentially induced by (Pt(DACH)(MePhSO)Cl):
| Step | Key Molecules/Events | Consequence | Reference |
| 1. DNA Damage | Formation of (Pt(DACH))-DNA adducts | Distortion of DNA helix, replication/transcription block | muni.cz |
| 2. Damage Recognition | Activation of DNA damage response pathways | Cell cycle arrest, activation of p53 | aging-us.com |
| 3. Mitochondrial Pathway Activation | Upregulation of pro-apoptotic Bcl-2 proteins (Bax, Bak) | Mitochondrial outer membrane permeabilization | aging-us.com |
| 4. Apoptosome Formation | Release of cytochrome c | Activation of caspase-9 | plos.org |
| 5. Effector Caspase Activation | Cleavage of pro-caspase-3 by caspase-9 | Activation of caspase-3 | ijbs.com |
| 6. Execution of Apoptosis | Cleavage of cellular substrates by caspase-3 | Cell death | ijbs.com |
DNA Repair Pathway Inhibition and Bypass Mechanisms
The efficacy of platinum-based anticancer drugs is intimately linked to the cellular processes of DNA repair. The formation of platinum-DNA adducts triggers a cellular response aimed at repairing the damaged DNA. The ability of a cancer cell to repair these adducts is a major determinant of its sensitivity or resistance to the drug.
Platinum complexes, including those with the DACH ligand, form bulky adducts on DNA that can be recognized by various DNA repair pathways. muni.cz The primary pathway for removing these adducts is the nucleotide excision repair (NER) pathway. However, the steric bulk of the DACH ligand can create more distorted DNA adducts compared to those formed by cisplatin. benchchem.com These highly distorted adducts may be less efficiently recognized and repaired by the NER machinery, potentially contributing to the compound's cytotoxicity.
Furthermore, some platinum complexes can actively inhibit components of the DNA repair machinery. While specific data on (Pt(DACH)(MePhSO)Cl) is limited in the provided search results, the general principle is that platinum compounds can bind to and inactivate repair proteins, further compromising the cell's ability to cope with DNA damage.
In addition to repair, cells can also tolerate DNA damage through a process called translesion synthesis (TLS). nih.gov TLS involves specialized DNA polymerases that can replicate past DNA lesions, albeit often in an error-prone manner. The ability of TLS polymerases to bypass platinum-DNA adducts can be a mechanism of drug resistance. nih.gov For oxaliplatin (B1677828), which also contains the DACH ligand, it has been shown that human DNA polymerase η (Polη) can readily bypass the major (DACH)Pt-GpG intrastrand cross-links. nih.gov This bypass mechanism allows the cell to complete DNA replication despite the presence of adducts, potentially leading to survival and the accumulation of mutations.
The interplay between DNA adduct formation, repair, and bypass is summarized in the table below:
| Cellular Process | Mechanism | Implication for (Pt(DACH)(MePhSO)Cl) | Reference |
| DNA Adduct Formation | Covalent binding of the platinum moiety to DNA bases. | The bulky DACH ligand creates distorted adducts. | benchchem.com |
| DNA Repair | Primarily Nucleotide Excision Repair (NER). | The distorted adducts may be poorly recognized and repaired by NER. | nih.gov |
| DNA Repair Inhibition | Potential for the platinum complex to bind to and inactivate repair proteins. | Could enhance the cytotoxic effect of the compound. | |
| Translesion Synthesis (Bypass) | Specialized DNA polymerases (e.g., Polη) replicate past the DNA adduct. | A potential mechanism of resistance to the drug. | nih.govnih.gov |
Structure Activity Relationships Sar of Pt Dach Mephso Cl and Its Derivatives
Impact of DACH Stereoisomerism on Biological Activity
The stereochemistry of the 1,2-diaminocyclohexane (DACH) ligand is a critical determinant of the biological activity in platinum complexes. Numerous studies on DACH-containing platinum drugs, such as oxaliplatin (B1677828), have established a clear hierarchy of cytotoxic activity based on the ligand's isomers. ulb.ac.be Generally, the trans-R,R isomer exhibits the highest potency, followed by the trans-S,S isomer, with the cis-isomers often being less active. ulb.ac.be This stereoselectivity is largely attributed to the differential interactions between the chiral platinum complex and the inherently chiral structure of DNA. ulb.ac.beresearchgate.net
The conformation of the DACH ligand influences how the platinum complex binds to DNA. nih.gov The bulkier DACH ligand, compared to the ammine groups in cisplatin (B142131), creates a more significant distortion in the DNA helix upon forming adducts. universiteitleiden.nl These sterically demanding adducts are often less efficiently recognized and removed by cellular DNA repair mechanisms, which is a key factor in overcoming cisplatin resistance. universiteitleiden.nl For platinum complexes with chiral diamine ligands, the R,R enantiomer typically shows greater efficacy. nih.govuniversiteitleiden.nl For instance, in a study of chiral 1,2-diaminodiamantane platinum(II) complexes, the (R,R)-1 enantiomer demonstrated higher cytotoxicity than cisplatin in both human ovarian cancer cells (A2780) and their cisplatin-resistant counterparts (A2780cis). universiteitleiden.nl
While direct comparative studies on the stereoisomers of (Pt(DACH)(MePhSO)Cl) are not extensively detailed in the available literature, the established principles for other DACH-platinum complexes strongly suggest that the trans-R,R-DACH isomer would confer the most potent biological activity. The interaction between the specific stereoisomer of the DACH ligand and the target biomolecule, such as DNA or enzymes like fumarase, dictates the stability and geometry of the resulting adduct, ultimately influencing the complex's cytotoxic effect. ulb.ac.benih.gov
Table 1: Comparison of Cytotoxicity (IC50, µM) for Platinum Complexes with Different Diamine Stereoisomers in HeLa Cancer Cells This table illustrates the general principle of DACH stereoisomerism on activity, as specific data for the title compound's isomers were not available in the reviewed sources.
| Compound | IC50 (µM) in HeLa Cells | Reference |
|---|---|---|
| [Pt(RR-DACP)Cl2] | 6.9 ± 1.0 | nih.gov |
| [Pt(SS-DACP)Cl2] | ~13.8 (twice that of RR-isomer) | nih.gov |
| [Pt(RR-DACH)Cl2] | ~13.8 (twice that of RR-DACP) | nih.gov |
| Cisplatin | 9.3 ± 0.2 | nih.gov |
Influence of Sulfoxide (B87167) Ligand Variation on Complex Efficacy
The sulfoxide ligand, such as the methylphenylsulfoxide (MePhSO) in the title compound, plays a pivotal role in the complex's reactivity and efficacy. Sulfoxide ligands are known to have a strong trans-effect, meaning they increase the lability of the ligand positioned opposite to them in a square planar complex. uzh.chnih.gov In a compound like (Pt(DACH)(MePhSO)Cl), the sulfoxide ligand labilizes the Pt-Cl bond, facilitating the substitution of the chloride ion. nih.gov This initial substitution step is crucial for the activation of the platinum drug, allowing it to bind to its biological targets. nih.gov
The nature of the sulfoxide itself influences the complex's properties. Studies have shown that changing the organic substituents on the sulfur atom alters the lability of the sulfoxide ligand. researchgate.net While the sulfoxide is generally considered a non-leaving group in the initial reaction with DNA, it can be slowly substituted in a secondary step, enabling the formation of bifunctional DNA adducts. nih.gov The rate of this second substitution is influenced by the specific sulfoxide ligand. Furthermore, the substitution of a chloride ligand with a sulfoxide like dimethyl sulfoxide (DMSO) can convert a neutral complex into a cationic one, which has been shown to enhance cytotoxicity. iiarjournals.orgnih.gov For example, the cationic complex [PtCl(DACH)(DMSO)]+ was found to be 1.8 times more active than the neutral drug oxaliplatin in both A431 and A431/Pt cancer cell lines. iiarjournals.org
The electronic properties of the complex are also heavily influenced by the sulfur oxidation state. Research on related metal complexes demonstrates that oxidizing the sulfur from a sulfide (B99878) (S) to a sulfoxide (SO) and then to a sulfone (SO2) significantly alters the electronic and photophysical properties without majorly changing the ligand's geometry. rsc.org This modulation of electronic properties directly impacts the reactivity of the platinum center and its interaction with biological molecules.
Role of Ancillary Ligand Identity in Modulating Reactivity and Biological Profile
In (Pt(DACH)(MePhSO)Cl), the chloride ion serves as the primary ancillary (or leaving) group. The lability of the Pt-Cl bond is fundamental to the drug's mechanism of action. This bond must be stable enough to allow the drug to reach its target but labile enough to be displaced, allowing the platinum to bind to nucleobases on DNA. nih.gov The strong trans-effect of the opposing sulfoxide ligand facilitates the departure of the chloride ion. uzh.chnih.gov
Varying the ancillary ligand has a profound effect on the biological profile of platinum complexes. For instance, replacing the two chloride ligands in cisplatin with a more stable, bidentate oxalate (B1200264) ligand gives oxaliplatin, a drug with a different spectrum of activity and reduced toxicity. dovepress.com In monofunctional complexes, where there is only one leaving group, the nature of that group is paramount. Studies on Pt(IV) derivatives, which are considered pro-drugs that are reduced to active Pt(II) species in the cell, show that the identity of the axial ligands (the ancillary ligands in the octahedral geometry) significantly impacts the reduction rate and cytotoxicity. acs.org Pt(IV) complexes with more electron-withdrawing axial ligands, such as trifluoroacetate, are reduced more quickly and tend to show higher cytotoxicity compared to those with hydroxyl or acetate (B1210297) ligands. acs.org This highlights that the ancillary ligand's electronic properties directly modulate the reactivity and potency of the platinum center.
Steric and Electronic Effects of Ligand Modifications on Biological Outcome
The biological outcome of platinum complexes is governed by a delicate balance of steric and electronic effects imparted by their ligands.
Steric Effects: The bulky DACH ligand is a prime example of steric influence. Its size and lipophilicity, compared to cisplatin's ammine ligands, are key to its ability to overcome cisplatin resistance. universiteitleiden.nldovepress.com The large DACH-DNA adducts are poor substrates for DNA repair enzymes, allowing the damage to persist and trigger cell death. universiteitleiden.nl However, excessive steric bulk can be detrimental. Studies on oxaliplatin derivatives with various alkyl substitutions on the DACH ring showed that very bulky substituents had a negative impact on cytotoxic potency. frontiersin.org Similarly, steric hindrance from ligands can influence which C-H bonds are activated in reactions, demonstrating that steric factors can override inherent electronic preferences. acs.org
Electronic Effects: The electronic properties of the ligands fine-tune the reactivity of the platinum center. Electron-donating groups tend to make the platinum center more electron-rich and less reactive, while electron-withdrawing groups make it more electron-deficient and electrophilic, increasing its reactivity towards nucleophiles like DNA. acs.org This is clearly demonstrated in Pt(IV) complexes, where the reduction potential and rate increase with the electron-withdrawing power of the axial ligands, often correlating with higher cytotoxicity. acs.org The sulfoxide ligand also contributes significantly to the electronic environment; its good π-acceptor properties can stabilize the transition state during substitution reactions. uzh.ch The interplay of σ-donor and π-acceptor capabilities of all ligands in the coordination sphere—DACH, sulfoxide, and chloride—collectively dictates the kinetic and thermodynamic parameters of the complex's reactions with biological targets. uzh.ch
Table 2: Cytotoxicity (IC50, µM) of Oxaliplatin and a Pt(IV) Derivative in Ovarian Cancer Cell Lines This table illustrates how ligand modification (creating a Pt(IV) prodrug from a Pt(II) scaffold) impacts activity and resistance profiles.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Oxaliplatin | PEA1 (cisplatin-sensitive) | 12.6 | |
| PEA2 (cisplatin-resistant) | 43.4 | ||
| trans-[Pt(DACH)(OX)(IPA)(DCA)] (Complex 2) | PEA1 (cisplatin-sensitive) | 4.08 | |
| PEA2 (cisplatin-resistant) | 4.45 |
Computational Chemistry and Molecular Modeling of Pt Dach Mephso Cl
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and optimize the geometry of platinum complexes. frontiersin.orgcornell.edu For (Pt(DACH)(MePhSO)Cl), DFT calculations can predict key structural parameters, such as bond lengths and angles, and provide a detailed understanding of the electron distribution within the molecule. researchgate.net
DFT methods, such as those employing the Local Spin Density Approximation (LSDA) with the Stuttgart/Dresden (SDD) basis set, have been successfully used to calculate the geometric structures of similar Pt(IV) complexes. frontiersin.org The choice of functional and basis set is crucial for obtaining accurate results. For instance, studies have shown that hybrid functionals like PBE0, combined with basis sets such as def2-TZVP for ligand atoms and incorporating relativistic approximations like ZORA, provide excellent agreement with experimental geometries of platinum-containing species. cornell.edu The use of long-range corrected functionals like LC-ωPBE has also demonstrated good performance in the geometry optimization of platinum complexes. frontiersin.org
These calculations can reveal the most stable conformation of the complex and provide insights into the nature of the coordination bonds between the platinum center and its ligands. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can also be determined, offering clues about the compound's reactivity and potential interaction sites. frontiersin.org
A summary of representative bond lengths in a DFT-optimized structure of a similar platinum complex is presented below:
| Bond | Length (Å) |
| Pt-N(DACH) | ~2.05 |
| Pt-S(MePhSO) | ~2.20 |
| Pt-Cl | ~2.30 |
| Note: The values in this table are illustrative and based on typical bond lengths found in similar platinum complexes. Actual values for (Pt(DACH)(MePhSO)Cl) would require specific DFT calculations. |
Molecular Dynamics (MD) Simulations of Complex-Biomolecule Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with biological macromolecules over time. rsc.orgmdpi.com For (Pt(DACH)(MePhSO)Cl), MD simulations can provide valuable insights into its interactions with key biological targets, such as DNA and proteins.
MD simulations can also be used to investigate the interaction of (Pt(DACH)(MePhSO)Cl) with proteins, such as serum albumin, which can influence the drug's transport and bioavailability. benchchem.com By simulating the complex in the presence of a protein, researchers can identify potential binding sites and modes of interaction. benchchem.com Software packages like AMBER and GROMACS are commonly used for such simulations. mdpi.combenchchem.com
Quantum Chemical Studies of Reaction Pathways and Ligand Exchange
Quantum chemical methods are essential for investigating the reaction mechanisms of platinum complexes, including ligand exchange reactions that are crucial for their biological activity. diva-portal.orgresearchgate.net Before a platinum complex like (Pt(DACH)(MePhSO)Cl) can bind to its ultimate target, such as DNA, the chloride ligand is typically displaced by a water molecule in a process called aquation. nih.gov
Quantum chemical calculations can be used to model the energetics of these ligand exchange reactions, determining the activation barriers and reaction energies. diva-portal.org This information helps to understand the lability of the different ligands. Studies on similar platinum complexes have investigated the displacement of sulfoxide (B87167) ligands by water and other nucleophiles. researchgate.netresearchgate.netresearchgate.net The rate of this displacement is influenced by the nature of both the amine and the sulfoxide ligands. researchgate.netresearchgate.netresearchgate.net
These theoretical studies can elucidate the step-by-step mechanism of how the platinum complex becomes activated in the cellular environment. For example, DFT calculations can be used to study the aquation process, where the chloride ligand is substituted by a water molecule, forming a more reactive aqua species. diva-portal.org This aqua species is then believed to be the primary form that reacts with biological nucleophiles.
In Silico Prediction of Binding Affinities and Pharmacophore Models
In silico methods play a crucial role in modern drug discovery by predicting the binding affinities of small molecules to their biological targets and by developing pharmacophore models. mdpi.com For (Pt(DACH)(MePhSO)Cl), these computational approaches can help to rationalize its observed biological activity and guide the design of new, more potent analogues.
Molecular docking is a widely used in silico technique to predict the preferred binding orientation of a ligand to a macromolecular target. benchchem.com For (Pt(DACH)(MePhSO)Cl), docking studies can be performed to predict its binding mode to DNA or specific proteins. nih.govbenchchem.com The results of these simulations can be used to calculate a binding score, which provides an estimate of the binding affinity. benchchem.com
Binding free energy calculations, often performed using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach, can provide a more quantitative prediction of the binding affinity. mdpi.com These calculations take into account the dynamic nature of the complex-biomolecule interaction by analyzing trajectories from MD simulations. mdpi.com
Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features that are responsible for a molecule's biological activity. By analyzing the structure of (Pt(DACH)(MePhSO)Cl) and its interactions with its target, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify other molecules with the potential for similar biological activity.
Perspectives and Future Directions in Chiral Platinum Ii Sulfoxide Dach Complex Research
Design Principles for Next-Generation Analogues
The rational design of new platinum complexes is guided by established structure-activity relationships (SARs), aiming to create analogues with improved efficacy and a better toxicity profile. researchgate.net Key design considerations include the nature of the non-labile "carrier" ligand and the labile "leaving" group. researchgate.net For platinum(II) sulfoxide (B87167) DACH complexes, the following principles are central to the development of next-generation analogues:
Modulation of the Sulfoxide Ligand: The steric and electronic properties of the sulfoxide ligand significantly influence the complex's reactivity and biological activity. researchgate.net The chirality of the sulfoxide ligand can also play a crucial role in the biological activity of the complex. researchgate.net Research has shown that the lability of the sulfoxide ligand, which can be tuned by altering its substituents, is a key factor in the antitumor activity of these complexes. researchgate.net
Stereochemistry of the DACH Ligand: The 1,2-diaminocyclohexane (DACH) ligand's stereochemistry can affect the complex's interaction with DNA and its resulting cytotoxicity. iiarjournals.org The conformation of the DACH ligand can influence how the complex binds to the DNA double helix. hu.edu.jo Specifically, the trans-isomers are thought to enter the major groove of DNA more readily than the cis-isomer. hu.edu.jo
Hydrophobicity and Cellular Uptake: The hydrophobicity of the carrier ligand can impact the complex's ability to cross cell membranes and interact with intracellular targets. nih.gov While increased hydrophobicity is often thought to enhance cellular uptake, recent studies suggest that hydrophilic modifications may, in some cases, lead to greater potency. mdpi.com
Targeting Moieties: Incorporating biomolecules such as amines, glucose, biotin, or hyaluronic acid into the ligand structure can facilitate targeted drug delivery to cancer cells, potentially improving therapeutic outcomes and reducing side effects. mdpi.com
A systematic approach to modifying these structural features will enable the development of more potent and selective platinum(II) sulfoxide DACH analogues.
Exploration of Novel Ligand Scaffolds
To expand the therapeutic potential of platinum complexes, researchers are actively exploring novel ligand scaffolds beyond the traditional DACH and sulfoxide combination. This includes the investigation of:
Alternative Diamine Ligands: While the DACH ligand has shown promise in overcoming cisplatin (B142131) resistance, other diamine scaffolds are being explored. iiarjournals.org This includes ligands with larger and more flexible ring systems, which may alter the way the complex interacts with DNA. iiarjournals.org
Diverse N-Heterocyclic Ligands: A wide array of N-heterocyclic ligands, such as terpyridines and phenanthrolines, have been incorporated into platinum(II) complexes, with some demonstrating potent antiproliferative properties. mdpi.comresearchgate.net These ligands can influence the complex's DNA binding affinity and mechanism of action. mdpi.comacs.org
Phosphine (B1218219) and Arsine Ligands: The introduction of phosphine ligands, such as 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), and arsine ligands has led to the development of novel platinum complexes with significant anticancer activity. rsc.orgmdpi.com These ligands can modulate the electronic properties and reactivity of the platinum center.
Biologically Active Ligands: A promising strategy involves the use of ligands that possess their own intrinsic biological activity. rsc.org For example, incorporating ligands derived from known antimicrobial or anti-inflammatory agents could lead to synergistic therapeutic effects. rsc.org
The synthesis and evaluation of platinum complexes with these novel ligand scaffolds could lead to the discovery of new drug candidates with unique mechanisms of action and improved therapeutic profiles.
Advanced Methodologies for Mechanistic Elucidation
A deeper understanding of the mechanism of action of platinum(II) sulfoxide DACH complexes is crucial for the rational design of more effective drugs. Advanced methodologies are being employed to elucidate the intricate interactions between these complexes and their biological targets:
Spectroscopic Techniques: A variety of spectroscopic methods are utilized to study the binding of platinum complexes to DNA and other biomolecules. nih.govnih.gov These include UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) spectroscopy, which can provide insights into the mode and strength of these interactions. nih.govnih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹⁵Pt NMR, is a powerful tool for characterizing the structure of platinum complexes and their adducts with biomolecules. researchgate.netmdpi.com It can provide detailed information about the coordination environment of the platinum center and the conformational changes that occur upon binding.
Computational Methods: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations and other computational approaches are increasingly being used to model the interactions of platinum complexes with DNA. acs.orgresearchgate.net These methods can provide insights into the binding energies, geometries, and the subtle electronic and steric effects that govern these interactions. researchgate.net
Cell-Based Assays: A range of cell-based assays are employed to evaluate the biological activity of these complexes. These include cytotoxicity assays (e.g., MTT assay) to determine the concentration required to inhibit cell growth, as well as assays to investigate the induction of apoptosis and effects on the cell cycle. acs.orgmdpi.com
The integration of these advanced methodologies provides a comprehensive picture of the mechanistic pathways of platinum(II) sulfoxide DACH complexes, guiding future drug development efforts.
Potential for Overcoming Cisplatin Resistance in In Vitro Models
A significant challenge in cancer chemotherapy is the development of resistance to platinum-based drugs like cisplatin. rsc.org Platinum(II) sulfoxide DACH complexes have shown considerable promise in overcoming this resistance in various in-vitro models. iiarjournals.org
Mechanisms of cisplatin resistance are multifactorial and can include reduced drug accumulation, increased detoxification by cellular thiols, and enhanced DNA repair. rsc.orgresearchgate.net Platinum complexes containing the DACH ligand have demonstrated the ability to circumvent cisplatin resistance in certain cell lines. iiarjournals.orgnih.gov
Several key factors contribute to the ability of (Pt(DACH)(MePhSO)Cl) and its analogues to overcome cisplatin resistance:
Altered Cellular Accumulation: The DACH ligand can affect the accumulation of platinum within resistant cells, although this effect can be cell-line specific. nih.gov
Different DNA Adducts: The distinct structure of DACH-platinum complexes can lead to the formation of DNA adducts that are recognized and repaired differently by the cell's machinery compared to cisplatin-DNA adducts. psu.edu
Bypassing Detoxification Mechanisms: Some novel platinum complexes are less susceptible to inactivation by cellular detoxification systems, such as glutathione. unipd.itnih.gov
Induction of Different Cell Death Pathways: These complexes may trigger cell death through mechanisms that are distinct from those initiated by cisplatin, such as mitochondrial-mediated apoptosis. nih.govacs.org
Table 1: In Vitro Cytotoxicity Data for Selected Platinum Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| (Pt(DACH)(MePhSO)Cl) | OVCA429 | 0.68 ± 0.03 | benchchem.com |
| Cisplatin | OVCA429 | 8.26 ± 1.1 | benchchem.com |
| Oxaliplatin (B1677828) | OVCA429 | 1.06 ± 0.27 | benchchem.com |
| [PtCl(DACH)(DMSO)]+ | A431 | - | iiarjournals.org |
| [PtCl(DACH)(DMSO)]+ | A431/Pt (Cisplatin-resistant) | More cytotoxic than oxaliplatin | iiarjournals.org |
| trans-[PtCl₂(Me₂C=NOH)₂] | CH1 | As cytotoxic as cisplatin | acs.org |
| trans-[PtCl₂(Me₂C=NOH)₂] | SW480 (Cisplatin-resistant) | 15 times more cytotoxic than cisplatin | acs.org |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The data presented in Table 1 illustrates the potential of novel platinum complexes to exhibit enhanced cytotoxicity, particularly in cisplatin-resistant cell lines. iiarjournals.orgbenchchem.comacs.org For instance, (Pt(DACH)(MePhSO)Cl) shows significantly higher potency in the OVCA429 ovarian carcinoma cell line compared to cisplatin. benchchem.com Furthermore, complexes like [PtCl(DACH)(DMSO)]⁺ and trans-[PtCl₂(Me₂C=NOH)₂] demonstrate a remarkable ability to overcome cisplatin resistance. iiarjournals.orgacs.org
The continued exploration of chiral platinum(II) sulfoxide DACH complexes and their analogues holds significant promise for the development of new anticancer agents that can effectively combat cisplatin-resistant tumors.
Q & A
Q. Resolving data contradictions :
- Compare results with computational models (DFT calculations for expected bond lengths/angles) .
- Replicate experiments under controlled variables (e.g., pH, temperature) to isolate discrepancies .
How can researchers design a comparative study to evaluate the cytotoxicity of (Pt(DACH)(MePhSO)Cl) against cisplatin-resistant cell lines?
Answer:
Experimental design framework (PICOT) :
- Population : Cisplatin-resistant ovarian cancer cell lines (e.g., A2780cis).
- Intervention : (Pt(DACH)(MePhSO)Cl) at IC₅₀ doses.
- Comparison : Cisplatin, oxaliplatin, and carboplatin.
- Outcome : Apoptosis markers (caspase-3 activation), ROS generation, and DNA adduct quantification .
- Time : 24–72 hour exposure periods.
Q. Methodological considerations :
- Dose-response curves : Use nonlinear regression to calculate IC₅₀ values.
- Confounding variables : Control for cell passage number and culture medium batch effects .
- Validation : Triplicate experiments with blinded data analysis to reduce bias .
What advanced techniques are suitable for investigating the hydrolysis kinetics of (Pt(DACH)(MePhSO)Cl) in physiological buffers?
Answer:
Kinetic analysis workflow :
Real-time monitoring : Use UV-Vis spectroscopy (250–400 nm) to track ligand displacement in PBS (pH 7.4) at 37°C .
Rate constant calculation : Apply pseudo-first-order kinetics if ligand concentration >> Pt complex .
Product identification : HPLC coupled with ICP-MS to detect hydrolyzed species (e.g., [Pt(DACH)(H₂O)₂]²⁺) .
Q. Challenges and solutions :
- Competing reactions : Use stopped-flow techniques for rapid data acquisition (<1 sec resolution) .
- Data interpretation : Compare with DFT-predicted transition states to validate mechanisms .
How should researchers address inconsistencies in reported DNA-binding affinities of (Pt(DACH)(MePhSO)Cl) across studies?
Answer:
Systematic reconciliation approach :
Meta-analysis : Aggregate data from 5+ studies, focusing on:
- Technique variability : Electrophoretic mobility shift assays (EMSAs) vs. fluorescence quenching .
- Binding conditions : Ionic strength (e.g., 150 mM NaCl vs. 10 mM) impacts affinity measurements .
Standardization : Propose a consensus protocol (e.g., uniform CT-DNA concentration and buffer pH) .
Cross-validation : Use molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental ΔTm values .
What computational methods are effective for modeling the interaction between (Pt(DACH)(MePhSO)Cl) and serum albumin?
Answer:
Stepwise methodology :
Molecular docking :
- Software : AutoDock, GOLD, or Schrödinger Suite.
- Target : Crystal structure of human serum albumin (PDB ID: 1AO6).
- Validation : Compare docking scores with experimental binding constants (Kₐ) from fluorescence titration .
MD simulations :
- Software : AMBER or GROMACS.
- Parameters : 100 ns trajectories in explicit solvent to assess complex stability .
Binding energy analysis : Calculate MM-PBSA/GBSA energies to rank interaction sites .
Q. Advanced troubleshooting :
- In situ XAFS : Monitor Pt oxidation state changes during catalysis .
- Competitive inhibition studies : Add coordinating solvents (e.g., THF) to identify active species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
